molecular formula C16H17Cl2N3O B12729171 Piperazine, 1-(2-chlorophenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride CAS No. 124444-75-3

Piperazine, 1-(2-chlorophenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride

Cat. No.: B12729171
CAS No.: 124444-75-3
M. Wt: 338.2 g/mol
InChI Key: KFPOHXZGYHHXMQ-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-chlorophenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is a chemical compound that belongs to the piperazine class of compounds Piperazines are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-chlorophenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride typically involves the reaction of 1-(2-chlorophenyl)piperazine with 3-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-chlorophenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(2-chlorophenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-chlorophenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine core structures but different substituents.

    Chlorophenyl compounds: Compounds containing the chlorophenyl group.

    Pyridinylcarbonyl compounds: Compounds with the pyridinylcarbonyl moiety.

Uniqueness

Piperazine, 1-(2-chlorophenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is unique due to the combination of its chlorophenyl and pyridinylcarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

124444-75-3

Molecular Formula

C16H17Cl2N3O

Molecular Weight

338.2 g/mol

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone;hydrochloride

InChI

InChI=1S/C16H16ClN3O.ClH/c17-14-5-1-2-6-15(14)19-8-10-20(11-9-19)16(21)13-4-3-7-18-12-13;/h1-7,12H,8-11H2;1H

InChI Key

KFPOHXZGYHHXMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CN=CC=C3.Cl

Origin of Product

United States

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